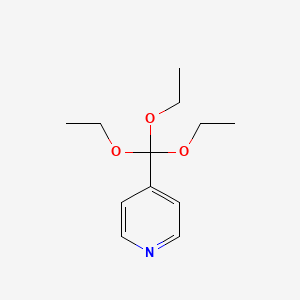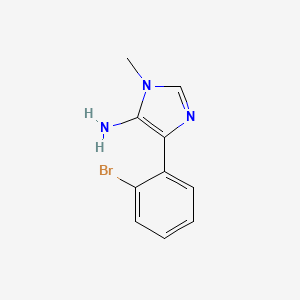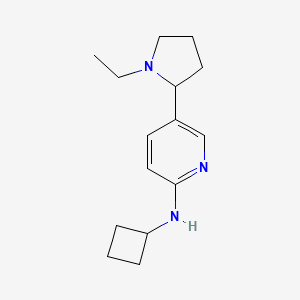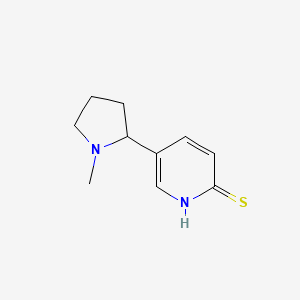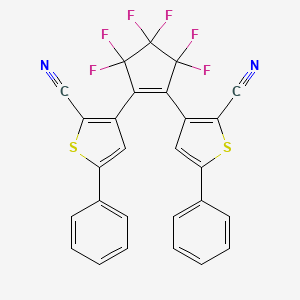
(2-(Pyridin-3-yl)cyclopropyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(Pyridin-3-yl)cyclopropyl)methanamine is an organic compound with the molecular formula C9H12N2. It features a cyclopropyl group attached to a pyridine ring, making it a unique structure in the realm of organic chemistry. This compound is primarily used in research and development, particularly in the fields of pharmaceuticals and chemical synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Pyridin-3-yl)cyclopropyl)methanamine typically involves the cyclopropanation of a pyridine derivative followed by amination. One common method involves the reaction of 3-bromopyridine with cyclopropylmagnesium bromide to form the cyclopropylpyridine intermediate. This intermediate is then subjected to reductive amination using ammonia or an amine source under hydrogenation conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as palladium on carbon (Pd/C) are often employed in the hydrogenation step to facilitate the reductive amination process .
Chemical Reactions Analysis
Types of Reactions
(2-(Pyridin-3-yl)cyclopropyl)methanamine undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: PhI(OAc)2 and TEMPO are commonly used for oxidation reactions under mild conditions.
Reduction: LiAlH4 is a typical reducing agent used in the reduction of this compound.
Substitution: Electrophilic reagents like halogens and nucleophilic reagents such as amines are used in substitution reactions.
Major Products Formed
Oxidation: Pyridin-2-yl-methanones and other carbonyl compounds.
Reduction: Various amine derivatives.
Substitution: Functionalized pyridine derivatives.
Scientific Research Applications
(2-(Pyridin-3-yl)cyclopropyl)methanamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2-(Pyridin-3-yl)cyclopropyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Cyclopropyl(pyridin-2-yl)methanamine
- Cyclopropyl(pyridin-4-yl)methanamine
- (5-(Pyridin-3-yl)furan-2-yl)methanamine
Uniqueness
(2-(Pyridin-3-yl)cyclopropyl)methanamine is unique due to its specific substitution pattern on the pyridine ring and the presence of a cyclopropyl group. This unique structure imparts distinct chemical and biological properties, making it valuable in various research applications .
Properties
Molecular Formula |
C9H12N2 |
|---|---|
Molecular Weight |
148.20 g/mol |
IUPAC Name |
(2-pyridin-3-ylcyclopropyl)methanamine |
InChI |
InChI=1S/C9H12N2/c10-5-8-4-9(8)7-2-1-3-11-6-7/h1-3,6,8-9H,4-5,10H2 |
InChI Key |
KPOWGBCVHDCUKP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1C2=CN=CC=C2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(5-Chlorobenzo[d]oxazol-2-yl)piperidin-3-amine](/img/structure/B11813792.png)
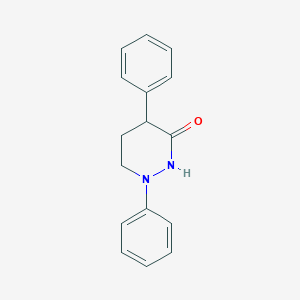

![5-(Benzo[d][1,3]dioxol-5-yloxy)furan-2-carboxylic acid](/img/structure/B11813797.png)
